

# Application Notes and Protocols for the Hydrolysis of Aminoacetonitrile to Glycine

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## Compound of Interest

Compound Name: Aminoacetonitrile

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This document provides detailed experimental procedures for the synthesis of glycine through the hydrolysis of **aminoacetonitrile**. The protocols outlined below are based on established chemical synthesis methodologies and are intended for use by qualified researchers in a laboratory setting. Two primary methods are detailed: acid-catalyzed and base-catalyzed hydrolysis.

## Introduction

Glycine, the simplest amino acid, is a fundamental building block in many biological and chemical processes. Its synthesis from **aminoacetonitrile** is a common and well-documented procedure. The hydrolysis of the nitrile group in **aminoacetonitrile** to a carboxylic acid function results in the formation of glycine. This transformation can be effectively achieved under either acidic or basic conditions. The choice of method may depend on the desired scale, available reagents, and purification strategy.

## Data Presentation

The following table summarizes the quantitative data associated with the described hydrolysis procedures.

Parameter	Acid-Catalyzed Hydrolysis (via Aminoacetonitrile Hydrogen Sulfate)	Base-Catalyzed Hydrolysis (with Barium Hydroxide)
Starting Material	Aminoacetonitrile Hydrogen Sulfate	Aminoacetonitrile Hydrogen Sulfate
Key Reagents	Sulfuric Acid, Barium Hydroxide Octahydrate	Barium Hydroxide Octahydrate
Reaction Time	6-8 hours for hydrolysis	Not explicitly stated, but involves boiling until ammonia evolution ceases
Yield of Crude Glycine	25-27 g (from 0.4 mole starting material)	Not explicitly stated
Yield of Pure Glycine	20-26 g (67-87% of theoretical amount) <sup>[1]</sup>	2.3 g of crude glycine from mother liquor in one experiment <sup>[1]</sup>
Melting Point	246°C (with decomposition) <sup>[1]</sup>	Not explicitly stated

## Experimental Protocols

### Protocol 1: Acid-Catalyzed Hydrolysis of Aminoacetonitrile

This protocol involves the initial formation of **aminoacetonitrile** hydrogen sulfate, followed by hydrolysis.

#### Part A: Preparation of **Aminoacetonitrile** Hydrogen Sulfate

- In a 250-mL conical flask, prepare a solution of 51.5 g (28 cc, 0.5 mole) of 95% sulfuric acid in 125 cc of 95% ethyl alcohol. Maintain the temperature at 45–50°C.
- To this solution, add 34 g (0.5 mole) of methylene**aminoacetonitrile**.
- Stopper the flask and shake vigorously. The temperature will rise by 10–15°C as the solution forms.

- Two layers will form, and crystallization of **aminoacetonitrile** hydrogen sulfate will occur rapidly.
- Allow the mixture to stand overnight in a refrigerator at 0–5°C.
- Filter the salt and wash it with a minimal amount (20–25 cc) of ice-cold alcohol.
- The yield of **aminoacetonitrile** hydrogen sulfate is typically 57–62 g (75–81% of the theoretical amount).[1]

#### Part B: Hydrolysis to Glycine

- In a 1-L beaker, prepare a boiling suspension of 253 g (0.8 mole) of barium hydroxide octahydrate in 500 cc of water.
- Add 61.6 g (0.4 mole) of **aminoacetonitrile** hydrogen sulfate in portions to the boiling suspension, ensuring the mixture does not froth over.
- Cover the beaker with a round-bottomed flask containing cold running water to act as a condenser.
- Continue boiling for 6–8 hours, or until the evolution of ammonia ceases.[1]
- Quantitatively precipitate the barium by adding the exact required amount of 50% sulfuric acid.
- Filter the solution to remove the barium sulfate precipitate.
- Concentrate the filtrate on a water bath to a volume of 50–75 cc.
- Chill the concentrated solution to crystallize the crude glycine. Filter and collect the crystals.
- Repeat the concentration and chilling process with the filtrate until the final volume is about 5 cc to maximize the recovery of crude glycine.
- The total yield of crude glycine is typically 25–27 g.[1]

#### Purification of Glycine

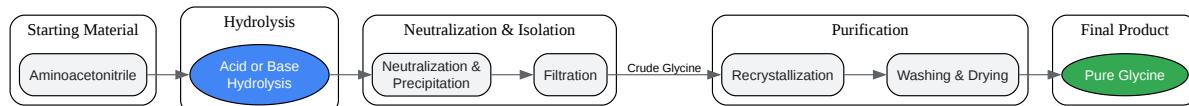
- Systematically recrystallize the crude glycine from water.
- Use Norite (activated carbon) for decolorization.
- Washing the successive crops of crystals with 50% ethyl alcohol can aid in removing mother liquor.
- Collect the material that melts (with decomposition) at or above 246°C.
- The yield of pure glycine is typically 20–26 g (67–87% of the theoretical amount).[\[1\]](#)

## Protocol 2: Base-Catalyzed Hydrolysis of Aminoacetonitrile

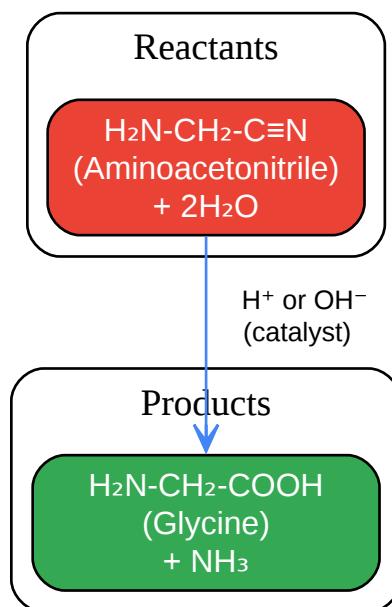
This protocol describes a direct hydrolysis using a base.

- In a suitable reaction vessel, combine **aminoacetonitrile** with an inorganic base such as sodium hydroxide or barium hydroxide.[\[1\]](#)[\[2\]](#)
- The molar ratio of **aminoacetonitrile** to the base is typically in the range of 1:0.7 to 1:3.0.[\[2\]](#)[\[3\]](#)
- The reaction temperature is maintained below 100°C, preferably between 20-80°C.[\[2\]](#)[\[3\]](#)
- The reaction is allowed to proceed for 1-8 hours.[\[2\]](#)[\[3\]](#)
- Upon completion, the reaction mixture contains the salt of glycine (e.g., sodium glycinate).
- Neutralize the resulting solution with an inorganic acid such as sulfuric acid or hydrochloric acid to a pH that facilitates the precipitation of glycine.[\[2\]](#)
- The crude glycine is then collected by filtration.
- Purify the crude glycine by recrystallization from water, followed by washing with methanol and ether, and then air drying.[\[1\]](#)

## Mandatory Visualizations

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Caption: Experimental workflow for the synthesis of glycine from **aminoacetonitrile**.

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Caption: Chemical transformation of **aminoacetonitrile** to glycine via hydrolysis.

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## References

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